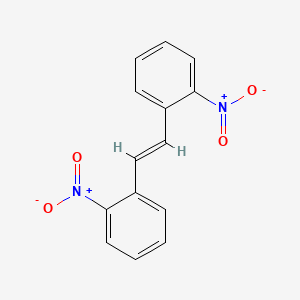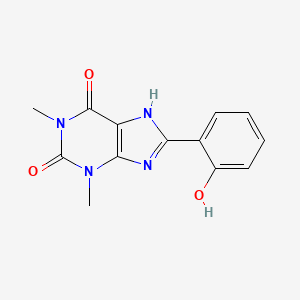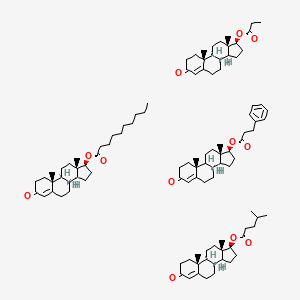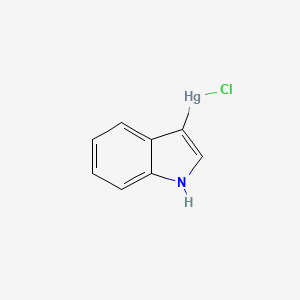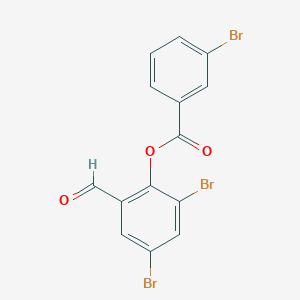![molecular formula C11H13NO3 B14160237 1-[(E)-2-nitroethenyl]-4-propoxybenzene CAS No. 6946-31-2](/img/structure/B14160237.png)
1-[(E)-2-nitroethenyl]-4-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-2-nitroethenyl]-4-propoxybenzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethylene bridge, which is further connected to a benzene ring substituted with a propoxy group (-OCH2CH2CH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-nitroethenyl]-4-propoxybenzene typically involves the nitration of an appropriate precursor. One common method is the reaction of 4-propoxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to yield the desired nitroalkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1-[(E)-2-nitroethenyl]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 1-[(E)-2-aminoethenyl]-4-propoxybenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-[(E)-2-nitroethenyl]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-[(E)-2-nitroethenyl]-4-propoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The propoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-[(E)-2-nitroethenyl]-4-methoxybenzene: Similar structure with a methoxy group (-OCH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-ethoxybenzene: Similar structure with an ethoxy group (-OCH2CH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-butoxybenzene: Similar structure with a butoxy group (-OCH2CH2CH2CH3) instead of a propoxy group.
Uniqueness
1-[(E)-2-nitroethenyl]-4-propoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to similar compounds with shorter or longer alkoxy chains.
属性
CAS 编号 |
6946-31-2 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
1-[(E)-2-nitroethenyl]-4-propoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h3-8H,2,9H2,1H3/b8-7+ |
InChI 键 |
VKWWKOVGOMKAOT-BQYQJAHWSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


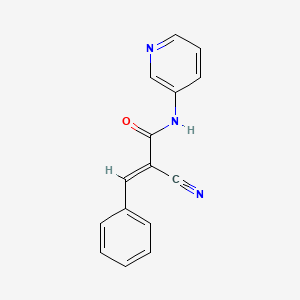
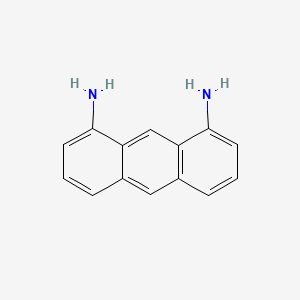
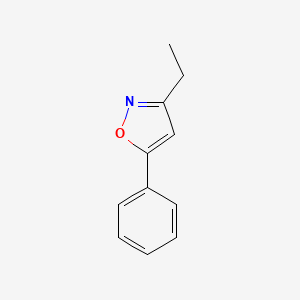
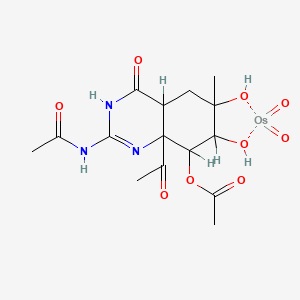
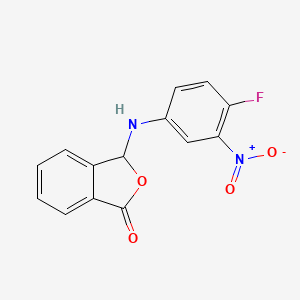
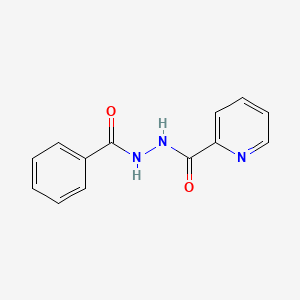
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)

